1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate
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Overview
Description
1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C10H10FNO4 and a molecular weight of 227.19 g/mol . It is also known by its IUPAC name, dimethyl 4-amino-3-fluorophthalate . This compound is characterized by the presence of a fluorine atom, an amino group, and two ester groups attached to a benzene ring, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 1,2-dimethylbenzene, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The fluorine atom is introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a strong acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Common industrial methods include the use of automated reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), halogenating agents
Major Products
Oxidation: 1,2-Dimethyl 4-nitro-3-fluorobenzene-1,2-dicarboxylate
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2-dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-amino-3-chlorobenzene-1,2-dicarboxylate
- Dimethyl 4-amino-3-bromobenzene-1,2-dicarboxylate
- Dimethyl 4-amino-3-iodobenzene-1,2-dicarboxylate
Uniqueness
1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions compared to its halogenated analogs .
Properties
IUPAC Name |
dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZQWQKRVUPOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344681-26-9 |
Source
|
Record name | 1,2-dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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